![molecular formula C18H17NO2 B2605028 N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 887345-68-8](/img/structure/B2605028.png)
N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential use in treating anxiety and related disorders. DMCM has also been found to have other pharmacological effects, such as anticonvulsant and sedative properties.
Scientific Research Applications
Organic Synthesis and Polymer Chemistry
N-(2,4-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. Researchers employ it to facilitate chemical reactions, especially in the formation of complex molecules. Additionally, it serves as an essential component in the synthesis of several polymers, including:
Neurotoxicity Studies
Amitraz, a pesticide, undergoes metabolism in the body to produce N-(2,4-dimethylphenyl)formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA). These metabolites are known to be potent neurotoxicants. Researchers assess their cytotoxicity using cell-based assays, such as MTT and PC assays. Understanding their impact on neural cells is crucial for pesticide safety evaluations .
Mechanism of Action
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, like Amitraz, may interact with its targets leading to overexcitation, and consequently paralysis and death in insects . It’s important to note that this is a hypothetical extrapolation based on structural similarity and the exact mode of action for N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide may be different.
Biochemical Pathways
Based on its structural similarity to amitraz, it may affect pathways related to alpha-adrenergic signaling and octopamine receptor-mediated processes .
Result of Action
Based on its structural similarity to amitraz, it may lead to overexcitation, paralysis, and death in insects .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPZZAXKIWBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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